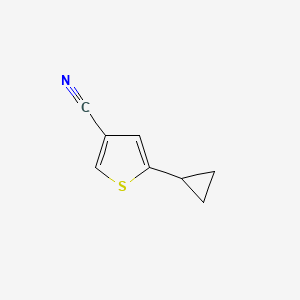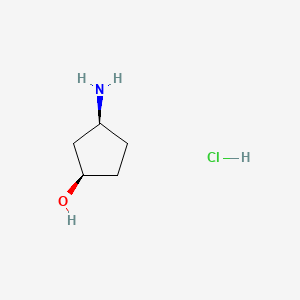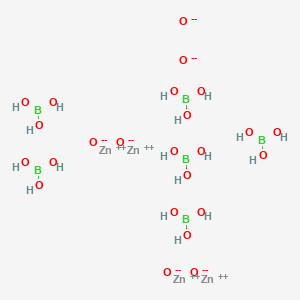
Ethyl 1-aminoindolizine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-aminoindolizine-1-carboxylate is a compound with the CAS Number: 2361645-62-5 . It has a molecular weight of 204.23 . It is in powder form .
Synthesis Analysis
The synthesis of new pyrimido [5,4- a ]indolizines by reaction of 2-aminoindolizine-1-carbonitrile or ethyl 2-aminoindolizine-1-carboxylate with various electrophilic reagents is described . The structure of the products was confirmed by their elemental analysis and IR, 1 H NMR, and mass spectra .Molecular Structure Analysis
The Inchi Code for Ethyl 2-aminoindolizine-1-carboxylate is 1S/C11H12N2O2/c1-2-15-11 (14)10-8 (12)7-13-6-4-3-5-9 (10)13/h3-7H,2,12H2,1H3 . The InChI key is JHTBIGMLTCRRNA-UHFFFAOYSA-N .Chemical Reactions Analysis
The synthesis of new pyrimido[5,4-a]indolizines by reaction of 2-aminoindolizine-1-carbonitrile or ethyl 2-aminoindolizine-1-carboxylate with various electrophilic reagents is described . The structure of the products was confirmed by their elemental analysis and IR, 1H NMR, and mass spectra .Physical And Chemical Properties Analysis
Ethyl 2-aminoindolizine-1-carboxylate is a powder . It is stored at a temperature of 4 degrees Celsius .Safety And Hazards
The safety information for Ethyl 2-aminoindolizine-1-carboxylate includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Orientations Futures
Indole and indolizine derivatives offer perspectives on how pyrrole scaffolds might be exploited in the future as bioactive molecules against a broad range of diseases . The synthesis of new pyrimido [5,4- a ]indolizines by reaction of 2-aminoindolizine-1-carbonitrile or ethyl 2-aminoindolizine-1-carboxylate with various electrophilic reagents is described , indicating potential future directions for the development of new compounds.
Propriétés
IUPAC Name |
ethyl 1-aminoindolizine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-15-11(14)8-7-13-6-4-3-5-9(13)10(8)12/h3-7H,2,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBMIMQXDSHFSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=CC=CC2=C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-aminoindolizine-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![12-Hydroxy-1,10-bis(4-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B577464.png)






